N-(4-methoxyphenyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide
Description
N-(4-methoxyphenyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides. It is characterized by the presence of a methoxyphenyl group, a phenylpiperazine moiety, and a benzamide core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-30-24-13-11-22(12-14-24)26-25(29)21-9-7-20(8-10-21)19-27-15-17-28(18-16-27)23-5-3-2-4-6-23/h2-14H,15-19H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKNIFTWSVVMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be introduced by reacting phenylpiperazine with a suitable alkylating agent, such as benzyl chloride, to form the desired intermediate.
Coupling Reaction: The final step involves coupling the benzamide core with the phenylpiperazine intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The benzamide group can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of a suitable electrophile.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of 4-aminophenyl derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of neurological disorders, such as depression and anxiety, due to its interaction with serotonin and dopamine receptors.
Pharmacology: It is used in pharmacological studies to understand its binding affinity and activity at various receptor sites.
Chemical Biology: It is employed in chemical biology research to study its effects on cellular signaling pathways and gene expression.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. By binding to these receptors, it modulates neurotransmitter release and uptake, leading to changes in neuronal signaling and activity. This can result in therapeutic effects, such as mood stabilization and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.
N-(4-hydroxyphenyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide: Similar structure but with a hydroxyl group instead of a methoxy group on the phenyl ring.
N-(4-methoxyphenyl)-4-[(4-phenylpiperazin-1-yl)ethyl]benzamide: Similar structure but with an ethyl linker instead of a methyl linker.
Uniqueness
N-(4-methoxyphenyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide is unique due to the specific combination of functional groups, which confer distinct pharmacological properties. The presence of the methoxy group enhances its lipophilicity, while the phenylpiperazine moiety contributes to its receptor binding affinity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
